4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of phthalazine derivatives Phthalazines are known for their significant biological activities and pharmacological properties
Preparation Methods
The synthesis of 4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide involves several steps. One common method includes the reaction of phthalazine derivatives with piperazine and phenyl isothiocyanate under controlled conditions. The reaction typically requires solvents like dry acetone and catalysts such as anhydrous potassium carbonate (K2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a p38 MAP kinase inhibitor, which plays a crucial role in the regulation of inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide include:
Hydralazine: An antihypertensive agent.
Azelastine: An antihistamine.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor. These compounds share the phthalazine core structure but differ in their specific functional groups and pharmacological activities.
Properties
Molecular Formula |
C26H25N5O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C26H25N5O/c1-19-11-13-20(14-12-19)24-22-9-5-6-10-23(22)25(29-28-24)30-15-17-31(18-16-30)26(32)27-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,27,32) |
InChI Key |
HBBNWJNWYDFGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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